1-Ethyl-2-methylbenzene

Description

This compound is a natural product found in Lavandula angustifolia, Gossypium hirsutum, and other organisms with data available.

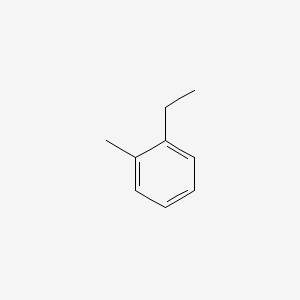

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFLWBNQFMXCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2050403 | |

| Record name | 1-Ethyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2050403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an aromatic odor of hydrocarbons; [CAMEO] | |

| Record name | Benzene, 1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-methylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.61 [mmHg] | |

| Record name | 1-Ethyl-2-methylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-14-3, 25550-14-5 | |

| Record name | 1-Ethyl-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Ethyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2050403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ETHYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBX00873SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-2-methylbenzene: Chemical Properties, Structure, and Reactions

This guide provides a comprehensive overview of 1-Ethyl-2-methylbenzene, an aromatic hydrocarbon of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its core chemical and physical properties, spectroscopic signature, synthesis methodologies, and characteristic reactions, offering a foundational understanding for its application in complex molecular design and synthesis.

Molecular Structure and Identification

This compound, also known as o-ethyltoluene, is a disubstituted aromatic hydrocarbon. Its structure consists of a benzene ring with an ethyl group and a methyl group attached to adjacent carbon atoms (ortho position).[1] This substitution pattern dictates its chemical reactivity and physical properties.

The primary identifiers for this compound are:

-

InChI Key: HYFLWBNQFMXCPA-UHFFFAOYSA-N[2]

A 2D representation of the molecular structure is provided below:

References

In-depth Technical Guide: Physical Properties of o-Ethyltoluene

Abstract: This guide provides a comprehensive technical overview of the core physical and chemical properties of 2-ethyltoluene (o-ethyltoluene), an aromatic hydrocarbon vital to various research and industrial applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its structural characteristics, physicochemical parameters, spectroscopic signatures, and safety protocols. The information herein is substantiated by authoritative sources to ensure scientific integrity and support advanced applications.

Introduction

o-Ethyltoluene, systematically known as 1-ethyl-2-methylbenzene, is an organic compound with the chemical formula C₉H₁₂. As one of the three isomers of ethyltoluene, its distinct ortho-substitution pattern of the ethyl and methyl groups on the benzene ring dictates its unique physical properties and chemical reactivity.[1][2][3] A thorough understanding of these characteristics is fundamental for its effective and safe utilization as a solvent, a chemical intermediate, or a reference compound in complex synthetic pathways.[3][4][5]

Molecular Structure and Core Properties

The molecular architecture of o-ethyltoluene, featuring adjacent ethyl and methyl groups, gives rise to specific steric and electronic effects that influence its behavior in chemical systems.

Diagram: Molecular Structure of o-Ethyltoluene

Caption: 2D representation of the o-ethyltoluene molecule.

| Property | Value | Unit |

| Molecular Formula | C₉H₁₂ | |

| Molecular Weight | 120.19 | g/mol [6][7][8] |

| Appearance | Colorless liquid | [4][9] |

| Odor | Aromatic | [4][9] |

Physicochemical Data

The physicochemical properties of o-ethyltoluene are essential for its handling, application in reaction design, and purification processes.

| Property | Value | Unit | Source(s) |

| Density | 0.8807 | g/cm³ at 20°C | [8][10][11] |

| Boiling Point | 164 - 165 | °C | [3][6][7] |

| Melting Point | -80.8 to -81 | °C | [6][10] |

| Flash Point | 43 - 53 | °C | [7][11][12] |

| Vapor Pressure | 2.61 - 10.34 | mmHg at 25°C | [4][5] |

| Refractive Index | 1.505 | at 20°C (n20/D) | [13] |

| Water Solubility | Insoluble | [1][4][9] |

Spectroscopic Analysis

Spectroscopic data provides the analytical fingerprint for the identification and purity assessment of o-ethyltoluene.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is a primary tool for structural elucidation. In a deuterated chloroform (CDCl₃) solvent, the characteristic chemical shifts (δ) are as follows:

-

Aromatic Protons (4H): A multiplet in the range of δ 7.02-7.22 ppm.[14]

-

Ethyl Group (CH₂, 2H): A quartet around δ 2.61 ppm.[14]

-

Methyl Group (ring, 3H): A singlet around δ 2.29 ppm.[14]

-

Ethyl Group (CH₃, 3H): A triplet around δ 1.20 ppm.[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the functional groups present in o-ethyltoluene. Key absorption bands include:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3020-3080 | C-H Stretch | Aromatic |

| ~2850-2970 | C-H Stretch | Aliphatic (Ethyl & Methyl) |

| ~1605, 1495 | C=C Stretch | Aromatic Ring |

| ~740 | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of o-ethyltoluene shows a molecular ion peak (M⁺) at m/z 120. The base peak is typically at m/z 105, corresponding to the loss of a methyl group ([M-15]⁺), forming a stable tropylium-like cation.

Safety and Handling

o-Ethyltoluene is a flammable liquid and requires careful handling to mitigate risks.[11][12]

| Safety Parameter | Value | Unit | Source(s) |

| Autoignition Temperature | ~440 | °C | [11] |

| Lower Flammability Limit | Not Determined | % | [11] |

| Upper Flammability Limit | Not Determined | % | [11] |

Vapors may cause irritation to the eyes and respiratory tract, and prolonged skin contact should be avoided.[10][12][15] Ingestion can lead to central nervous system depression.[12]

Workflow: Safe Handling of o-Ethyltoluene

Caption: A logical workflow for the safe handling of o-ethyltoluene.

Applications in Research and Development

The chemical properties of o-ethyltoluene make it a valuable compound in several areas:

-

Chemical Synthesis: It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and dyes.[3][5]

-

Solvent: Its properties as an aromatic hydrocarbon make it a suitable solvent for various organic reactions.[4][15]

-

Polymer Chemistry: It is used in the production of specialty polymers.[5]

Experimental Protocols

Protocol for Density Determination using a Pycnometer

Objective: To accurately measure the density of o-ethyltoluene at a specified temperature.

Materials:

-

Pycnometer (Gay-Lussac type)

-

Analytical balance (readability ±0.0001 g)

-

Constant temperature water bath

-

o-Ethyltoluene sample

-

Deionized water

-

Acetone (for cleaning)

Procedure:

-

Pycnometer Calibration:

-

Clean and dry the pycnometer and its stopper.

-

Weigh the empty pycnometer (m_pyc).

-

Fill with deionized water and equilibrate to 20.0 ± 0.1 °C in the water bath.

-

Insert the stopper, allowing excess water to overflow. Dry the exterior and weigh (m_water).

-

Calculate the pycnometer volume: V = (m_water - m_pyc) / ρ_water(20°C).

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill with the o-ethyltoluene sample and equilibrate to 20.0 ± 0.1 °C.

-

Insert the stopper, dry the exterior, and weigh (m_sample).

-

-

Density Calculation:

-

Calculate the mass of the sample: m = m_sample - m_pyc.

-

Calculate the density of o-ethyltoluene: ρ_sample = m / V.

-

Protocol for Refractive Index Measurement

Objective: To measure the refractive index of o-ethyltoluene using an Abbe refractometer.

Materials:

-

Abbe refractometer with a sodium lamp (D-line, 589 nm)

-

Constant temperature circulator

-

o-Ethyltoluene sample

-

Lens cleaning tissue

-

Ethanol

Procedure:

-

Instrument Setup:

-

Turn on the refractometer and the circulator, setting the temperature to 20.0 ± 0.1 °C.

-

Calibrate the instrument using a standard of known refractive index.

-

-

Sample Application:

-

Open the prism assembly and clean the surfaces with ethanol and a lens tissue.

-

Apply a few drops of the o-ethyltoluene sample to the measuring prism.

-

Close the prisms firmly.

-

-

Measurement:

-

Look through the eyepiece and adjust the handwheel until the borderline between the light and dark fields is visible.

-

Use the dispersion compensator to eliminate any color fringe and sharpen the borderline.

-

Align the borderline with the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Clean the prisms thoroughly after the measurement.

-

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of o-ethyltoluene, underpinned by verifiable data. The information presented, from its fundamental molecular characteristics to practical handling protocols, is intended to equip researchers and scientists with the necessary knowledge for its proficient and safe application in their work.

References

- 1. Ethyltoluene - Wikipedia [en.wikipedia.org]

- 2. 4-Ethyltoluene - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. o-ethyltoluene [stenutz.eu]

- 7. accustandard.com [accustandard.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. ETHYL TOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. fr.cpachem.com [fr.cpachem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. refractometer.pl [refractometer.pl]

- 14. 2-Ethyltoluene(611-14-3) 1H NMR spectrum [chemicalbook.com]

- 15. Ethyltoluene (all isomers) - Hazardous Agents | Haz-Map [haz-map.com]

1-Ethyl-2-methylbenzene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Ethyl-2-methylbenzene in Organic Solvents

Introduction

This compound (also known as 2-ethyltoluene) is a C9 aromatic hydrocarbon, a classification that signals its significant role as a solvent and a chemical intermediate in various industries.[1] Its utility in formulations for coatings, adhesives, and plastics, as well as in organic synthesis, is fundamentally governed by its interaction with other substances—chiefly, its solubility profile.[2] An accurate understanding of its solubility in diverse organic solvents is paramount for process design, product formulation, and ensuring the stability and efficacy of chemical preparations.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Moving beyond simple empirical data, we will explore the foundational thermodynamic principles that dictate its behavior in solution. We will present a reasoned analysis of its expected solubility across a spectrum of solvent polarities and provide robust, field-proven experimental protocols for researchers to generate precise solubility data tailored to their specific applications.

Theoretical Framework: The Science of Dissolution

The solubility of a substance is not an arbitrary property but a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, its behavior is dictated by its non-polar, aromatic nature.

Molecular Structure and Intermolecular Forces

This compound consists of a benzene ring substituted with an ethyl group and a methyl group. This structure is characterized by:

-

Aromatic π-system: The delocalized electrons of the benzene ring create a region of negative charge, allowing for π-π stacking interactions with other aromatic molecules.

-

Alkyl Substituents: The ethyl and methyl groups contribute to the molecule's non-polar character and engage in weak van der Waals forces, specifically London dispersion forces.

-

Lack of Polarity: The molecule has no significant dipole moment and lacks hydrogen bond donor or acceptor sites.

The primary intermolecular forces at play are London dispersion forces. Consequently, its dissolution is most favorable in solvents that also rely on these forces for cohesion. This is the essence of the principle "like dissolves like": non-polar solutes dissolve in non-polar solvents.[2]

Thermodynamics of Mixing

From a thermodynamic perspective, dissolution is spontaneous if the Gibbs free energy of mixing (ΔG_mix) is negative. This is governed by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

-

Enthalpy of Mixing (ΔH_mix): For this compound and a non-polar solvent, the energy required to break solute-solute and solvent-solvent interactions is comparable to the energy released when forming solute-solvent interactions. Thus, ΔH_mix is typically small and positive (or near zero), favoring dissolution. When mixed with a polar solvent like ethanol, significant energy is needed to disrupt the solvent's strong hydrogen bonds, leading to a large, positive ΔH_mix that opposes dissolution.

-

Entropy of Mixing (ΔS_mix): The mixing of two different liquids almost always increases the randomness of the system, resulting in a positive ΔS_mix. This term universally favors dissolution.

In non-polar systems, the favorable entropy term easily overcomes the small enthalpy term, leading to spontaneous mixing (miscibility). In polar systems, the large, unfavorable enthalpy term dominates, preventing significant dissolution.

Predictive Models: The UNIFAC Approach

When experimental data is unavailable, group-contribution methods like the Universal Functional Activity Coefficient (UNIFAC) model can predict solubility.[3][4] UNIFAC calculates the activity coefficients of components in a mixture based on their functional groups.[5] By breaking down this compound (aromatic carbon-H, aromatic carbon, alkyl C, alkyl CH2, alkyl CH3) and the solvent into their constituent groups, the model can estimate phase equilibria with reasonable accuracy, providing a powerful tool for initial screening of solvent systems.[6]

Solubility Profile of this compound

Based on the theoretical principles outlined above and comparative data from structurally similar compounds, we can construct a detailed qualitative and semi-quantitative solubility profile.

First, a summary of the key physicochemical properties of this compound is essential for any solubility analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₂ | [7] |

| Molecular Weight | 120.19 g/mol | [7] |

| Appearance | Colorless liquid | [7] |

| Density (at 25°C) | ~0.88 g/cm³ | [8] |

| Boiling Point | ~165 °C | [8] |

| Melting Point | ~ -17 °C | [8] |

| Water Solubility (at 25°C) | 74.6 mg/L | [8] |

| log P (Octanol-Water) | 3.53 |[6] |

The very low water solubility and high octanol-water partition coefficient (log P) quantitatively confirm the compound's non-polar, hydrophobic nature.[6][8]

Expected Solubility and Miscibility in Common Organic Solvents

The following table summarizes the expected solubility behavior of this compound. As a liquid at room temperature, its interaction with other liquid solvents is often a question of miscibility (solubility in all proportions).

Table 2: Expected Solubility Profile of this compound

| Solvent Class | Example Solvents | Expected Solubility/Miscibility | Rationale |

|---|---|---|---|

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like." Both solute and solvent interactions are dominated by weak London dispersion forces, leading to a near-zero enthalpy of mixing.[9][10] |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Excellent compatibility due to similar size, structure, and the potential for favorable π-π interactions.[11][12] |

| Chlorinated | Dichloromethane, Chloroform | Miscible | Although slightly polar, these solvents lack hydrogen bonding and readily dissolve non-polar compounds.[13] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Limited to Poor | C9 aromatic solvents are generally reported as insoluble in ketones.[10][14] The dipole-dipole forces in the solvent are not effectively replaced by solute-solvent interactions. |

| Polar Protic | Ethanol, Methanol | Partially Miscible to Poor | Solubility is highly dependent on conditions. While similar compounds like xylenes are reported as miscible with anhydrous ethanol, the presence of water can introduce a significant miscibility gap.[15][16][17] The high energy required to break the solvent's hydrogen-bonding network makes dissolution enthalpically unfavorable. |

Expert Insight on Protic Solvents: The case of alcohols deserves special attention. While general references for C9 aromatics suggest insolubility in "low alcohols," data for the closely related p-xylene shows that it is miscible with anhydrous ethanol but that a miscibility gap quickly forms with the addition of water.[13][16] It is therefore critical for researchers to consider the water content of their alcohol solvents, as even small amounts can dramatically reduce the solubility of this compound.

Experimental Determination of Solubility: A Validating Protocol

Where precise quantitative data is required, particularly for partially miscible systems, direct experimental measurement is essential. The isothermal "shake-flask" method is a robust and widely accepted technique for determining the solubility of a liquid in a liquid.[12]

Workflow for Solubility Determination

The logical flow for experimentally determining solubility involves equilibration, phase separation, and quantification.

Caption: Experimental workflow for determining liquid-liquid solubility.

Step-by-Step Methodology: Isothermal Shake-Flask Method

Objective: To determine the mutual solubility of this compound and a target organic solvent at a constant temperature.

Materials:

-

This compound (≥99% purity)

-

Solvent of interest (e.g., Ethanol, analytical grade)

-

Calibrated analytical balance

-

Series of gas-tight glass vials (e.g., 20 mL)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated gas chromatograph with a flame ionization detector (GC-FID) or a refractometer

-

Volumetric flasks and pipettes for standards

Protocol:

-

Preparation of Standards: Prepare a series of calibration standards by accurately weighing this compound into the solvent in volumetric flasks to cover a range of concentrations (e.g., 1%, 5%, 10%, 20% w/w). Analyze these standards by GC-FID or refractometer to create a calibration curve.

-

Sample Preparation: In a series of gas-tight vials, prepare mixtures of this compound and the solvent. Add an excess of one component to the other (e.g., add ~2 mL of solute to ~18 mL of solvent, and vice versa) to ensure saturation of both phases. Seal the vials immediately to prevent evaporation.

-

Equilibration: Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixtures vigorously for at least 24 hours to ensure equilibrium is reached. A longer period (48 hours) is recommended to confirm equilibrium.

-

Phase Separation: After agitation, turn off the shaker and allow the vials to remain in the temperature-controlled environment without agitation for at least 12 hours for the two phases to fully separate and clarify.

-

Sampling: Without disturbing the vials, carefully use a syringe to withdraw a sample from the center of each distinct phase (the top 'solvent-rich' phase and the bottom 'solute-rich' phase, or vice versa depending on densities). Be cautious not to disturb the interface or any emulsion.

-

Quantification:

-

Accurately weigh the sampled aliquots.

-

Dilute the samples with a miscible solvent if necessary to fall within the range of the calibration curve.

-

Analyze the samples using the calibrated analytical method (GC-FID or refractometer).

-

-

Calculation: Use the calibration curve to determine the concentration (w/w %) of this compound in the solvent-rich phase and the concentration of the solvent in the this compound-rich phase. These values represent the mutual solubilities at the specified temperature.

This self-validating system, through the use of a robust calibration curve and sufficient equilibration time, ensures the generation of trustworthy and reproducible data.

Industrial Applications and Implications

The solubility profile of this compound directly impacts its industrial utility:

-

Paints and Coatings: Its miscibility with aromatic and aliphatic hydrocarbons makes it an effective solvent for resins, pigments, and binders used in paint and coating formulations, controlling viscosity and evaporation rates.[9]

-

Cleaning and Degreasing: As a C9 aromatic solvent, it can effectively dissolve oils, greases, and other non-polar residues, making it a component in industrial cleaning agents.[9]

-

Chemical Synthesis: In organic reactions, it can serve as a non-polar reaction medium or as a component in a solvent mixture to achieve the desired solubility for various reactants and reagents.

Conclusion

This compound is a non-polar aromatic liquid that is fully miscible with a wide range of non-polar organic solvents, including hydrocarbons and chlorinated solvents. Its solubility in polar solvents, particularly protic solvents like alcohols, is significantly limited and highly sensitive to factors such as water content. While predictive thermodynamic models like UNIFAC offer valuable estimations, precise solubility limits must be determined experimentally. The detailed isothermal shake-flask protocol provided herein offers a reliable, self-validating method for generating the high-quality data required by researchers and drug development professionals to effectively utilize this compound in their critical applications.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 7. This compound | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. C9 Aromatic Solvent Uses Shaping Today’s Industrial Output [peliswan.com]

- 10. aryannchem.com [aryannchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. solventis.net [solventis.net]

- 14. sanjaychemindia.com [sanjaychemindia.com]

- 15. chembk.com [chembk.com]

- 16. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 17. Xylene - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Ethyl-2-methylbenzene

This guide provides a comprehensive analysis of the spectroscopic data for 1-Ethyl-2-methylbenzene (also known as o-ethyltoluene), a significant aromatic hydrocarbon.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and properties of this compound.

Introduction: The Molecular Blueprint

This compound is a colorless liquid with an aromatic odor, belonging to the class of toluenes with an ethyl group at the ortho-position.[1][3] Its molecular formula is C₉H₁₂, and it has a molecular weight of 120.19 g/mol .[1][4][5] Understanding its spectroscopic signature is fundamental for its identification, quantification, and the elucidation of its role in various chemical processes. This guide will dissect the key spectroscopic features that provide a unique fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of its atoms.

The ¹H NMR spectrum of this compound, typically run in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic and aliphatic protons.[1]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's peaks.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[1]

-

Acquisition Parameters:

-

Number of Scans: 16-32 scans are typically sufficient for a concentrated sample.

-

Relaxation Delay: A 1-2 second delay between pulses ensures full relaxation of the protons.

-

Pulse Width: A 90° pulse is used to excite the protons.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Data Interpretation and Causality:

The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H | ~7.05 - 7.14 | Multiplet | 4H | - |

| -CH₂- | ~2.61 | Quartet | 2H | ~7.6 |

| Ar-CH₃ | ~2.28 | Singlet | 3H | - |

| -CH₂-CH₃ | ~1.19 | Triplet | 3H | ~7.6 |

Source: PubChem CID 11903[1]

The aromatic protons (Ar-H) appear as a complex multiplet in the downfield region (7.05-7.14 ppm) due to their varied electronic environments and spin-spin coupling.[1] The methylene protons (-CH₂-) of the ethyl group are deshielded by the adjacent aromatic ring and appear as a quartet around 2.61 ppm, a result of coupling with the neighboring methyl protons.[1] The aromatic methyl protons (Ar-CH₃) are a sharp singlet at approximately 2.28 ppm as they have no adjacent protons to couple with.[1] The terminal methyl protons (-CH₂-CH₃) of the ethyl group are the most shielded, appearing as a triplet around 1.19 ppm due to coupling with the methylene protons.[1]

Caption: ¹H NMR key correlations for this compound.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz proton instrument).

-

Acquisition Parameters:

-

Technique: Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A 2-5 second delay is appropriate.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation.

Data Interpretation and Causality:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~142.27, ~135.66 |

| Aromatic CH | ~130.07, ~127.93, ~126.09, ~125.79 |

| -CH₂- | ~26.24 |

| Ar-CH₃ | ~19.10 |

| -CH₂-CH₃ | ~14.41 |

Source: PubChem CID 11903[1]

The two quaternary aromatic carbons appear at the most downfield positions (142.27 and 135.66 ppm) as they are part of the delocalized π-system and are not attached to any protons.[1] The four aromatic methine carbons (CH) also resonate in the aromatic region but at slightly higher field strengths.[1] The aliphatic carbons of the ethyl and methyl groups are significantly more shielded, with the methylene carbon (-CH₂-) at ~26.24 ppm and the two methyl carbons at ~19.10 ppm (aromatic methyl) and ~14.41 ppm (ethyl's methyl).[1]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic spectrum.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.[4][6] Alternatively, a solution in a solvent like CCl₄ or CS₂ can be used.[6][7]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. The sample is then scanned, and the background is automatically subtracted.

-

Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Data Interpretation and Causality:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3020-3080 | C-H stretch | Aromatic |

| ~2850-2970 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1450 | C-H bend | Aliphatic (CH₂, CH₃) |

| ~740-780 | C-H out-of-plane bend | ortho-disubstituted benzene |

Source: NIST Chemistry WebBook[6]

The key diagnostic peaks include the aromatic C-H stretches above 3000 cm⁻¹, the aliphatic C-H stretches just below 3000 cm⁻¹, and the characteristic aromatic C=C stretching vibrations in the 1480-1600 cm⁻¹ region.[6] The strong absorption in the 740-780 cm⁻¹ range is particularly indicative of the ortho-disubstitution pattern on the benzene ring.

Caption: Workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before ionization.[1]

-

Ionization: Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

Data Interpretation and Causality:

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 120, corresponding to its molecular weight.[8] The most abundant peak, known as the base peak, is observed at m/z = 105. This corresponds to the loss of a methyl group (•CH₃) from the molecular ion, forming a stable benzylic-type carbocation.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 120 | ~40 | [C₉H₁₂]⁺ (Molecular Ion) |

| 105 | 100 | [C₈H₉]⁺ (Loss of •CH₃) |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~20 | [C₆H₅]⁺ (Phenyl cation) |

Source: NIST Chemistry WebBook, Restek[8][9]

The fragmentation pattern is a logical consequence of the molecule's structure. The cleavage of the C-C bond beta to the aromatic ring is favored because it leads to the formation of a resonance-stabilized cation. Further fragmentation can lead to the tropylium ion (m/z 91) and the phenyl cation (m/z 77).[8]

Safety and Handling

This compound is a flammable liquid and should be handled with care.[10] It is an eye and upper respiratory tract irritant, and prolonged skin contact may cause dermatitis.[2][10] Inhalation may cause dizziness.[2] Always work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Store in a tightly closed container away from heat and ignition sources.[10][12]

Conclusion

The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map out the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and substitution patterns through their vibrational modes, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways. This comprehensive spectroscopic profile is essential for the unambiguous identification and quality control of this compound in research and industrial applications.

References

- 1. This compound | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound (CHEBI:34276) [ebi.ac.uk]

- 4. Benzene, 1-ethyl-2-methyl- [webbook.nist.gov]

- 5. Benzene, 1-ethyl-2-methyl- [webbook.nist.gov]

- 6. Benzene, 1-ethyl-2-methyl- [webbook.nist.gov]

- 7. Benzene, 1-ethyl-2-methyl- [webbook.nist.gov]

- 8. ez.restek.com [ez.restek.com]

- 9. Benzene, 1-ethyl-2-methyl- [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Synthesis of 1-Ethyl-2-methylbenzene via Friedel-Crafts alkylation

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methylbenzene via Friedel-Crafts Alkylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (o-ethyltoluene) through the Friedel-Crafts alkylation of toluene. This reaction is a cornerstone of organic chemistry, demonstrating a classic electrophilic aromatic substitution.[1][2] This document delves into the underlying reaction mechanisms, explores catalyst selection, outlines a detailed experimental protocol, and addresses common challenges such as regioselectivity and polyalkylation. The content is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into this important transformation.

Introduction: The Significance of Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, represents a pivotal method for forming carbon-carbon bonds by attaching substituents to aromatic rings.[2] The alkylation variant is an electrophilic aromatic substitution that allows for the synthesis of a vast array of alkylated aromatic compounds from simple feedstocks like benzene and its derivatives.[1][3]

The target molecule, this compound, is a substituted aromatic hydrocarbon with applications as a solvent and as an intermediate in the synthesis of more complex molecules.[4] Its synthesis via the ethylation of toluene serves as an excellent case study for understanding the principles of electrophilic aromatic substitution, the role of Lewis acid catalysts, and the directing effects of substituents on an aromatic ring.

The Core Mechanism: An Electrophilic Aromatic Substitution

The synthesis of this compound from toluene and an ethylating agent (e.g., ethyl chloride or ethyl bromide) proceeds via a multi-step mechanism catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[2][5]

Step 1: Generation of the Electrophile The Lewis acid catalyst activates the alkyl halide by coordinating with the halogen atom. This polarization weakens the carbon-halogen bond, leading to the formation of an ethyl carbocation (CH₃CH₂⁺) or a highly polarized Lewis acid-base complex that functions as the electrophile.[6]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π system of the toluene ring acts as a nucleophile, attacking the electrophilic ethyl carbocation.[7] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][5]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the new ethyl group.[2] This step regenerates the aromatic system, yielding the final product and restoring the AlCl₃ catalyst, along with the formation of HCl.[6]

Caption: Reaction mechanism for the Friedel-Crafts ethylation of toluene.

Causality Behind Experimental Choices: Navigating Regioselectivity and Side Reactions

A successful synthesis requires careful control over reaction parameters to maximize the yield of the desired product while minimizing side reactions.

Catalyst Selection

While anhydrous aluminum chloride (AlCl₃) is the classic and highly effective catalyst, other Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can also be employed.[5][8] AlCl₃ is often chosen for its high activity, but it is extremely hygroscopic and reacts violently with water, producing corrosive HCl gas.[9] For greener and more industrially scalable processes, solid acid catalysts like zeolites are gaining prominence as they are reusable, less corrosive, and can be easily separated from the reaction mixture.[10][11]

Regioselectivity: The Directing Influence of the Methyl Group

The methyl group of toluene is an electron-donating group, which activates the aromatic ring towards electrophilic attack. It is an ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions ortho (C2, C6) and para (C4) to the methyl group. This is due to the stabilization of the sigma complex intermediate through resonance and inductive effects.

Therefore, the ethylation of toluene does not yield a single product but a mixture of isomers, primarily:

-

This compound (ortho-ethyltoluene)

-

1-Ethyl-4-methylbenzene (para-ethyltoluene)

A smaller amount of 1-Ethyl-3-methylbenzene (meta-ethyltoluene) may also be formed. The exact ratio of these isomers is highly dependent on reaction conditions, particularly temperature. At lower temperatures (e.g., 0°C), the kinetically favored ortho and para products dominate. At higher temperatures, the product distribution may shift towards the thermodynamically most stable isomer, which is often the meta-isomer.[12]

Common Side Reactions and Mitigation Strategies

-

Polyalkylation: The ethyl group, like the methyl group, is also an activating group. This means the product (ethyltoluene) is more reactive than the starting material (toluene).[7] Consequently, the product can undergo a second alkylation, leading to the formation of diethylmethylbenzene isomers.

-

Mitigation: To minimize polyalkylation, a large excess of the aromatic substrate (toluene) is used relative to the alkylating agent.[13] This statistical approach increases the probability that the electrophile will react with a toluene molecule rather than an already-alkylated product molecule.

-

-

Carbocation Rearrangement: While a significant issue with longer-chain alkyl halides (e.g., n-propyl chloride rearranging to the more stable isopropyl carbocation), this is not a concern when using an ethyl halide, as the primary ethyl carbocation has no more stable isomer to rearrange into.[7][13]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis using ethyl bromide as the alkylating agent and aluminum chloride as the catalyst.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Toluene | C₇H₈ | 92.14 | 100 mL (87 g) | 0.944 | Anhydrous, serves as reactant/solvent |

| Ethyl Bromide (Bromoethane) | C₂H₅Br | 108.97 | 18.2 mL (26.6 g) | 0.244 | Anhydrous |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 39.0 g | 0.292 | Highly hygroscopic, handle with care |

| 10% Hydrochloric Acid | HCl (aq) | - | 150 mL | - | For workup |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | 100 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for Friedel-Crafts ethylation.

Step-by-Step Methodology

CAUTION: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts with moisture in the air to release HCl gas. Ethyl bromide is a volatile alkylating agent. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing addition funnel. Ensure all glassware is thoroughly dried to prevent decomposition of the AlCl₃ catalyst.

-

Reagent Charging: In the fume hood, carefully weigh 39.0 g of anhydrous aluminum chloride and quickly add it to the reaction flask. Immediately add 100 mL of anhydrous toluene. A slurry will form, and some HCl gas may be evolved.

-

Cooling: Place the flask in an ice-water bath and begin stirring. Cool the mixture to between 0°C and 5°C.

-

Addition of Alkylating Agent: Add 18.2 mL of ethyl bromide to the addition funnel. Add the ethyl bromide dropwise to the stirred toluene-AlCl₃ slurry over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal reaction temperature below 10°C. The reaction is exothermic.

-

Reaction Period: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. The mixture will darken in color.

-

Workup - Quenching the Reaction: Prepare a 600 mL beaker containing approximately 100 g of crushed ice and 50 mL of 10% HCl. While stirring vigorously, slowly and carefully pour the reaction mixture from the flask into the beaker. This will hydrolyze the aluminum chloride and quench the reaction. This step is highly exothermic and will release HCl gas.

-

Separation: Transfer the contents of the beaker to a separatory funnel. Allow the layers to separate. The upper layer is the organic phase (containing toluene and the ethyltoluene products), and the lower is the aqueous phase. Drain and discard the aqueous layer.

-

Washing: Wash the organic layer sequentially with 50 mL of 10% HCl, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with 50 mL of brine (saturated NaCl solution) to aid in breaking up any emulsions.

-

Drying and Filtration: Drain the washed organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask until the liquid is clear, indicating that the solution is dry. Filter the solution to remove the drying agent.

-

Purification: The crude product is a mixture of unreacted toluene, and ortho-, para-, and meta-ethyltoluene isomers. These can be separated by fractional distillation.

-

Toluene: bp 111°C

-

p-Ethyltoluene: bp 162°C

-

m-Ethyltoluene: bp 161°C

-

o-Ethyltoluene (this compound): bp 165°C [14] Collect the fraction boiling in the appropriate range for this compound. The close boiling points of the isomers make a complete separation challenging without an efficient distillation column.

-

-

Analysis: The identity and purity of the product fractions should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The Friedel-Crafts alkylation of toluene provides an effective, albeit mechanistically nuanced, route to this compound. A successful synthesis hinges on a thorough understanding of the electrophilic aromatic substitution mechanism and the directing effects of the resident methyl group. The primary challenges lie in controlling regioselectivity and preventing polyalkylation. By employing a stoichiometric excess of toluene and carefully managing reaction conditions, particularly temperature, a researcher can preferentially synthesize the desired ethyltoluene isomers. The protocol detailed herein serves as a robust template, grounded in established chemical principles, for the practical execution of this valuable synthetic transformation.

References

- 1. mt.com [mt.com]

- 2. byjus.com [byjus.com]

- 3. mt.com [mt.com]

- 4. This compound | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. beyondbenign.org [beyondbenign.org]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Benzene, 1-ethyl-2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Isomers of Ethylmethylbenzene: Synthesis, Characterization, and Applications

Abstract

Ethylmethylbenzene, a C9 aromatic hydrocarbon, exists as three distinct structural isomers: 1-ethyl-2-methylbenzene (ortho-ethyltoluene), 1-ethyl-3-methylbenzene (meta-ethyltoluene), and 1-ethyl-4-methylbenzene (para-ethyltoluene). These compounds are significant components of industrial solvent mixtures and serve as crucial intermediates in the synthesis of a range of chemical products, including specialty polymers and fine chemicals. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of ethylmethylbenzene isomers, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. We delve into the nuances of their chemical and physical properties, explore the mechanistic details of their synthesis via Friedel-Crafts alkylation, and present detailed protocols for their analytical separation and spectroscopic identification. Furthermore, this guide discusses the industrial applications and toxicological profiles of each isomer, offering a holistic perspective for their safe and effective utilization.

Introduction: The Ethylmethylbenzene Isomer Family

The ethylmethylbenzene isomers share the molecular formula C₉H₁₂ and a molecular weight of 120.19 g/mol , yet their distinct structural arrangements of the ethyl and methyl groups on the benzene ring give rise to unique physical, chemical, and toxicological properties.[1][2][3] Understanding these differences is paramount for their effective application and safe handling in industrial and research settings.

The ortho (1,2-), meta (1,3-), and para (1,4-) isomers are typically produced as a mixture through the ethylation of toluene.[4] Their separation, often a challenging task due to their similar boiling points, is a critical step for their use as high-purity intermediates. This guide will elucidate the foundational principles and practical methodologies for navigating the complexities of these valuable aromatic hydrocarbons.

Diagram 1: Structural Isomers of Ethylmethylbenzene

Caption: The three structural isomers of ethylmethylbenzene.

Physicochemical Characteristics

The subtle differences in the molecular architecture of the ethylmethylbenzene isomers lead to variations in their physical properties, which are critical for designing separation and purification processes. A comparative summary of their key physicochemical properties is presented below.

| Property | This compound (ortho) | 1-Ethyl-3-methylbenzene (meta) | 1-Ethyl-4-methylbenzene (para) |

| CAS Number | 611-14-3[1] | 620-14-4[3] | 622-96-8[2] |

| Molecular Formula | C₉H₁₂[1] | C₉H₁₂[3] | C₉H₁₂[2] |

| Molecular Weight | 120.19 g/mol [1] | 120.19 g/mol [3] | 120.19 g/mol [2] |

| Appearance | Colorless liquid[1] | Colorless liquid[3] | Colorless liquid[2] |

| Boiling Point | 164-165 °C[5] | 161.7 °C[6] | 162 °C[7] |

| Melting Point | -17 °C[5] | -95.5 °C[6] | -62.3 °C[2] |

| Density | 0.887 g/mL at 25°C[5] | 0.867 g/cm³[6] | 0.861 g/mL at 25°C[7] |

| Refractive Index (n20/D) | 1.505[5] | 1.498[6] | 1.495[7] |

| Solubility in Water | 74.6 mg/L at 25°C[5] | 95 mg/L[6] | Insoluble[7] |

Synthesis of Ethylmethylbenzene Isomers

The industrial production of ethylmethylbenzene isomers is predominantly achieved through the Friedel-Crafts alkylation of toluene with an ethylating agent, typically ethylene or a haloethane, in the presence of a Lewis acid catalyst.[4][8]

The Friedel-Crafts Alkylation Mechanism

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution (EAS) reaction. The mechanism involves three primary steps:

-

Formation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the ethylating agent (e.g., chloroethane) to form a highly electrophilic carbocation or a polarized complex.[9]

-

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[9]

Diagram 2: Mechanism of Friedel-Crafts Ethylation of Toluene

Caption: Simplified mechanism of the Friedel-Crafts ethylation of toluene.

Challenges in Synthesis: Polyalkylation and Isomer Control

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation . The introduction of an electron-donating alkyl group activates the aromatic ring, making the product more reactive than the starting material.[10][11] This can lead to the formation of diethyl- and triethyl-substituted products, reducing the yield of the desired mono-ethylated product. To mitigate this, a large excess of the aromatic substrate (toluene) is often used.[12]

Isomer control is another critical aspect. The methyl group in toluene is an ortho-, para-directing activator. However, the distribution of the resulting ethylmethylbenzene isomers is highly dependent on the reaction conditions, particularly temperature.[13] At lower temperatures (e.g., 0°C), kinetic control favors the formation of the ortho and para isomers. At higher temperatures, thermodynamic control can lead to isomerization and an increased proportion of the more stable meta isomer.[13] The use of shape-selective catalysts, such as modified zeolites, can enhance the production of a specific isomer, often the para isomer, due to steric constraints within the catalyst's pores.[4]

Separation and Purification

The separation of the mixed ethylmethylbenzene isomers is a crucial step in obtaining high-purity products for specific applications. The choice of separation technique is primarily dictated by the subtle differences in their boiling points.

Fractional and Extractive Distillation

Due to the close boiling points of the ethylmethylbenzene isomers, simple distillation is ineffective. Fractional distillation , using columns with a high number of theoretical plates, is required to achieve a reasonable degree of separation.[14] However, the separation of the meta- and para-isomers, which have very similar boiling points, remains particularly challenging.

Extractive distillation is an enhanced distillation technique that can be employed for the separation of close-boiling compounds.[15] This process involves the addition of a high-boiling solvent that alters the relative volatilities of the isomers, facilitating their separation.

Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of the ethylmethylbenzene isomers.[8] The choice of the stationary phase is critical for achieving baseline separation. Non-polar or moderately polar capillary columns are typically used, and the elution order is dependent on the boiling points and interactions with the stationary phase.

Experimental Protocol: GC Analysis of Ethylmethylbenzene Isomers

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., a PONA or similar non-polar column) is used.[8]

-

Sample Preparation: A dilute solution of the mixed ethylmethylbenzene isomers in a suitable solvent (e.g., hexane) is prepared.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen

-

Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp to 150 °C at 5 °C/min.

-

-

Data Analysis: The retention times of the peaks are compared to those of known standards to identify each isomer. The peak areas are used for quantification.

Diagram 3: Workflow for GC Analysis of Ethylmethylbenzene Isomers

Caption: A typical workflow for the gas chromatographic analysis of ethylmethylbenzene isomers.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of the ethylmethylbenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, allow for the definitive differentiation of the three isomers.

-

This compound (ortho): The ¹H NMR spectrum shows a complex pattern for the aromatic protons due to their close proximity and mutual coupling. The ¹³C NMR spectrum will exhibit nine distinct signals, as all carbon atoms are in unique chemical environments.[16]

-

1-Ethyl-3-methylbenzene (meta): The ¹H NMR spectrum of the meta isomer also displays a complex aromatic region. Similar to the ortho isomer, the ¹³C NMR spectrum will show nine unique carbon signals.

-

1-Ethyl-4-methylbenzene (para): Due to the symmetry of the para isomer, the ¹H NMR spectrum shows a simpler aromatic region, often appearing as two doublets. The ¹³C NMR spectrum will have fewer than nine signals due to the presence of equivalent carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the ethylmethylbenzene isomers. All three isomers will show characteristic absorption bands for:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aliphatic C-H stretching: Below 3000 cm⁻¹

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region

-

C-H bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly diagnostic for the substitution pattern on the benzene ring.[3][5][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three ethylmethylbenzene isomers will exhibit a molecular ion peak (M⁺) at m/z = 120. The fragmentation patterns are often dominated by the loss of a methyl group (M-15) to form a stable benzylic cation at m/z = 105.[2][7][16] While the mass spectra of the isomers are very similar, subtle differences in the relative intensities of the fragment ions can sometimes be used for differentiation, especially when coupled with chromatographic separation (GC-MS).

Industrial Applications

The ethylmethylbenzene isomers are versatile intermediates in the chemical industry.

-

1-Ethyl-4-methylbenzene (p-Ethyltoluene): This isomer is of particular industrial importance as it is a precursor for the production of 4-vinyltoluene, which is used in the manufacture of specialty polystyrenes and other polymers.[4][17] It also finds application as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[17][18]

-

This compound (o-Ethyltoluene) and 1-Ethyl-3-methylbenzene (m-Ethyltoluene): The ortho and meta isomers are primarily used as solvents and as components of mixed aromatic hydrocarbon streams.[3][4] They can also serve as intermediates in the synthesis of various fine chemicals.

Toxicology and Safety

The ethylmethylbenzene isomers are flammable liquids and should be handled with appropriate safety precautions. They can cause irritation to the skin, eyes, and respiratory tract.[19] Inhalation of high concentrations of vapors can lead to central nervous system depression, with symptoms such as dizziness and headache.[4] Chronic exposure may pose risks to the liver and kidneys. It is essential to consult the Safety Data Sheet (SDS) for each specific isomer before handling and to use appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection when working in poorly ventilated areas.

Conclusion

The isomers of ethylmethylbenzene are a fascinating and industrially significant class of aromatic hydrocarbons. Their synthesis via Friedel-Crafts alkylation, while well-established, presents challenges in terms of controlling polyalkylation and isomer distribution, which can be addressed through careful selection of reaction conditions and catalysts. The separation of these close-boiling isomers relies on advanced techniques such as fractional distillation and gas chromatography. A thorough understanding of their distinct spectroscopic signatures is crucial for their accurate identification and quality control. With applications ranging from specialty polymers to pharmaceutical intermediates, a comprehensive knowledge of the properties, synthesis, and handling of the ethylmethylbenzene isomers is essential for professionals in the chemical sciences.

References

- 1. CAS 622-96-8: p-Ethyltoluene | CymitQuimica [cymitquimica.com]

- 2. 1-Ethyl-4-Methylbenzene | C9H12 | CID 12160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-ethyl-4-methyl- [webbook.nist.gov]

- 4. 4-Ethyltoluene - Wikipedia [en.wikipedia.org]

- 5. Benzene, 1-ethyl-3-methyl- [webbook.nist.gov]

- 6. Benzene, 1-ethyl-4-methyl- [webbook.nist.gov]

- 7. ez.restek.com [ez.restek.com]

- 8. researchgate.net [researchgate.net]

- 9. Solved The NMR spectrum below is 1-methyl-4-ethyl benzene. | Chegg.com [chegg.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzene, 1-ethyl-2-methyl- [webbook.nist.gov]

- 12. Benzene, 1-ethyl-4-methyl- [webbook.nist.gov]

- 13. Benzene, 1-ethyl-4-methyl- [webbook.nist.gov]

- 14. process-nmr.com [process-nmr.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. This compound | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. chembk.com [chembk.com]

An In-depth Technical Guide to the Health and Safety of 1-Ethyl-2-methylbenzene

Introduction

1-Ethyl-2-methylbenzene, also known as 2-ethyltoluene, is an aromatic hydrocarbon utilized as a solvent in various laboratory and industrial applications.[1][2] Its specific chemical structure, a benzene ring with both an ethyl and a methyl group attached at ortho-positions, imparts distinct physical and chemical properties that necessitate a thorough understanding for safe handling. This guide provides an in-depth analysis of the health and safety considerations for this compound, designed for researchers, scientists, and professionals in drug development. The focus is on providing not just procedural steps but the scientific rationale behind them to foster a comprehensive safety culture.

Section 1: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance, primarily due to its flammability and potential health effects upon exposure.[3][4] Understanding its toxicological profile is the first step in developing effective safety protocols.

Primary Hazards

-

Flammability: It is a flammable liquid and vapor, posing a significant fire risk.[3][4] Vapors are heavier than air and can travel to an ignition source.[1][4]

-

Aspiration Toxicity: May be fatal if swallowed and enters the airways.[4][5] This is a critical concern, as accidental ingestion can lead to the liquid being drawn into the lungs, causing severe chemical pneumonitis.

-

Irritation: Contact may cause irritation to the skin, eyes, and mucous membranes.[1][2] Prolonged skin contact can lead to dermatitis due to the defatting action of the solvent.[3]

-

Inhalation Hazards: Inhalation of vapors may cause dizziness, anesthesia, and respiratory arrest at high concentrations.[2] It can also irritate the nose and throat.[6]

Toxicological Data Summary

While specific toxicological data for this compound is limited, data for the closely related and structurally similar compound, ethylbenzene, provides valuable insight into potential health effects. Chronic exposure to ethylbenzene has been linked to effects on the blood, liver, and kidneys in animal studies.[7]

| Parameter | Value | Species/Conditions | Reference |

| LC50 (Inhalation) | 54,000 mg/m³ | Mouse (4 hours) | Haz-Map[2] |

| Flash Point | 39°C - 41°C (103°F - 105°F) | Closed Cup | PubChem[1], ECHEMI[4] |

| Autoignition Temp. | 440°C (824°F) | PubChem[1] |

Note: This table summarizes key safety-relevant physical and toxicological data. The lack of extensive specific data for this compound underscores the importance of treating it with a high degree of caution, similar to other aromatic hydrocarbon solvents.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Effective risk management hinges on a multi-layered approach to exposure control, commonly known as the "Hierarchy of Controls." This principle prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy of Controls Diagram

Caption: The Hierarchy of Controls, prioritizing methods from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is to work within a certified chemical fume hood. This is non-negotiable. The rationale is twofold:

-

It provides adequate ventilation to dilute and remove flammable and toxic vapors, keeping concentrations well below exposure limits.[4][8]

-

The sash acts as a physical barrier in case of splashes or unexpected reactions.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures.

-

Restricted Access: Limit access to storage areas and work zones where the chemical is being used.

-

Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms.[4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles or a face shield.[4] | Protects against splashes and vapors which can cause serious eye irritation.[1] |

| Hand | Chemical-impermeable gloves (e.g., Nitrile, Viton®). | Prevents skin contact, which can cause irritation and dermatitis.[3] Gloves must be inspected before use.[4] |

| Body | Flame-retardant lab coat and closed-toe shoes.[4] | Provides a barrier against spills and protects from fire hazards. |

| Respiratory | Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.[3][4] | Required when engineering controls are insufficient to maintain air concentrations below occupational exposure limits. |

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent incidents.

Protocol for Safe Handling and Dispensing

-

Preparation: Before starting, ensure the chemical fume hood is operational, all necessary PPE is donned correctly, and emergency equipment (spill kit, fire extinguisher) is accessible.

-

Grounding and Bonding: When transferring quantities greater than 1 liter from a metal container, use grounding and bonding straps.[9][10] This is a critical step to prevent the buildup of static electricity, which can generate a spark and ignite the flammable vapors.[9]

-

Dispensing: Perform all transfers slowly and carefully to minimize splashing and vapor generation. Use only non-sparking tools.[3][4]

-

Container Management: Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[3][11]

-

Post-Handling: After use, wipe down the work surface, decontaminate or dispose of gloves properly, and wash hands thoroughly.[4]

Protocol for Safe Storage

-

Location: Store in a designated, well-ventilated, cool, and dry area specifically designed for flammable liquids.[4][9] This area should be separate from incompatible materials, especially strong oxidizing agents, with which it can react vigorously.[4]

-

Cabinetry: Use approved flammable liquid storage cabinets.[10][12] These cabinets are designed to contain spills and provide fire resistance.

-

Quantity Limits: Adhere to institutional and regulatory limits for the quantity of flammable liquids stored in a single location.[8][10][12] The goal is to minimize the fuel load in any given area.

-

Ignition Sources: Strictly prohibit all ignition sources—including open flames, sparks, and hot surfaces—from the storage area.[3][11]

Section 4: Emergency Procedures

A clear, rehearsed emergency plan is crucial for mitigating the consequences of an incident.

Emergency Response Workflow

Caption: Decision workflow for responding to a chemical incident.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Remove the individual to fresh air immediately.[1][3] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1][4]

-

Skin Contact: Immediately remove all contaminated clothing.[3][5] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][3]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.

-